4-ベンジル安息香酸

概要

説明

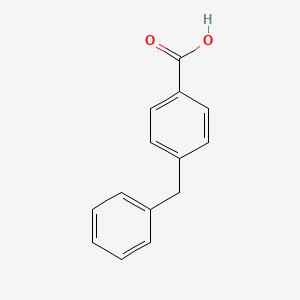

4-Benzylbenzoic acid, also known as diphenylmethane-4-carboxylic acid, is an organic compound with the molecular formula C14H12O2. It is a white crystalline solid that is used in various chemical applications. This compound is characterized by a benzyl group attached to the para position of a benzoic acid molecule.

科学的研究の応用

4-Benzylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

Target of Action

The primary target of 4-Benzylbenzoic acid is pyridoxal kinase . Pyridoxal kinase is an enzyme that plays a crucial role in the metabolism of vitamin B6, which is essential for various biological processes.

Mode of Action

4-Benzylbenzoic acid inhibits pyridoxal kinase activity competitively with respect to pyridoxal . The inhibition constant (Ki) was determined to be 5 x 10^(-5) M . Binding studies showed that 4-Benzylbenzoic acid binds to pyridoxal kinase at a 1:1 molar ratio .

Biochemical Pathways

The compound affects the vitamin B6 metabolic pathway by inhibiting the activity of pyridoxal kinase . This inhibition could potentially disrupt the normal functioning of the pathway, leading to downstream effects on various biological processes that rely on vitamin B6.

Pharmacokinetics

Its competitive inhibition of pyridoxal kinase suggests that it can interact with and be metabolized by enzymes in the body .

Result of Action

The molecular and cellular effects of 4-Benzylbenzoic acid’s action primarily involve the disruption of vitamin B6 metabolism due to the inhibition of pyridoxal kinase . This could potentially lead to a deficiency in vitamin B6, affecting various biological processes.

生化学分析

Biochemical Properties

4-Benzylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 4-Benzylbenzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, 4-Benzylbenzoic acid can bind to albumin, a major protein in the blood, which influences its distribution and availability in the body .

Cellular Effects

4-Benzylbenzoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzylbenzoic acid can modulate the activity of nuclear receptors, which are involved in the regulation of gene expression. This modulation can lead to changes in the expression of genes related to metabolism, cell growth, and differentiation. Additionally, 4-Benzylbenzoic acid can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 4-Benzylbenzoic acid involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function. For example, 4-Benzylbenzoic acid can act as an agonist or antagonist of certain receptors, influencing signal transduction pathways. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzylbenzoic acid can change over time. The stability of 4-Benzylbenzoic acid is an important factor, as it can degrade under certain conditions. Studies have shown that 4-Benzylbenzoic acid is relatively stable under physiological conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 4-Benzylbenzoic acid can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 4-Benzylbenzoic acid vary with different dosages in animal models. At low doses, 4-Benzylbenzoic acid may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 4-Benzylbenzoic acid can lead to liver toxicity, as evidenced by elevated liver enzyme levels in animal studies. Additionally, threshold effects have been observed, where a certain dose is required to elicit a significant biological response .

Metabolic Pathways

4-Benzylbenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 4-Benzylbenzoic acid. Additionally, 4-Benzylbenzoic acid can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Benzylbenzoic acid within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 4-Benzylbenzoic acid can localize to specific compartments, such as the cytoplasm or nucleus. The distribution of 4-Benzylbenzoic acid can affect its biological activity and availability for interactions with biomolecules .

Subcellular Localization

The subcellular localization of 4-Benzylbenzoic acid is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-Benzylbenzoic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

準備方法

Synthetic Routes and Reaction Conditions: 4-Benzylbenzoic acid can be synthesized through several methods. One common method involves the hydrogenolysis of 4-benzoylbenzoic acid. In this process, 4-benzoylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, to yield 4-benzylbenzoic acid .

Industrial Production Methods: Industrial production of 4-benzylbenzoic acid typically involves the same hydrogenolysis process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to facilitate the reduction of the benzoyl group to a benzyl group.

化学反応の分析

Types of Reactions: 4-Benzylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-benzoylbenzoic acid.

Reduction: The compound can be reduced to form 4-benzylbenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: 4-Benzoylbenzoic acid.

Reduction: 4-Benzylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

類似化合物との比較

4-Benzoylbenzoic acid: This compound is a precursor to 4-benzylbenzoic acid and has similar structural features but differs in its functional group.

2-Benzoylbenzoic acid: Another benzophenone derivative with different substitution patterns.

3-Benzoylbenzoic acid: Similar to 4-benzoylbenzoic acid but with the benzoyl group in the meta position.

Uniqueness: 4-Benzylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial applications .

生物活性

4-Benzylbenzoic acid (4-BBA) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides an overview of the biological activity of 4-BBA, highlighting its interactions with biological systems, mechanisms of action, and relevant research findings.

4-Benzylbenzoic acid is an aromatic carboxylic acid with the molecular formula . It consists of a benzene ring substituted with a benzyl group and a carboxylic acid functional group. The compound exhibits unique physicochemical properties that influence its biological activity.

The biological activity of 4-BBA can be attributed to several mechanisms:

- Enzyme Inhibition : 4-BBA has been shown to inhibit specific enzymes, such as pyridoxal kinase. Binding studies indicate that it binds competitively with a dissociation constant () of and an inhibition constant () of . This competitive inhibition suggests that 4-BBA may modulate metabolic pathways involving vitamin B6.

- Photochemical Properties : The compound acts as a photosensitizer, influencing its absorption spectra based on pH levels. Studies have demonstrated that 4-BBA undergoes protonation and deprotonation, affecting its optical properties and potentially its reactivity in environmental processes . The spectroscopic analysis revealed a pKa value of approximately 3.41, indicating its behavior in various aqueous environments.

- Oxidative Reactions : Research involving cytochrome P450 enzymes has shown that 4-BBA can undergo benzylic oxidation. Specifically, CYP199A4 catalyzes the oxidation of 4-BBA, although it does not facilitate aromatic oxidation effectively . This reaction pathway is crucial for understanding the compound's metabolism and potential bioactivation.

Table 1: Summary of Biological Activities of 4-Benzylbenzoic Acid

Case Studies

- Enzyme Interaction Study : A study focused on the interaction between 4-BBA and pyridoxal kinase demonstrated that the presence of 4-BBA leads to a significant reduction in enzyme activity upon photoirradiation. This finding highlights the potential for using 4-BBA as a tool for studying enzyme mechanisms and photoinactivation processes .

- Spectroscopic Analysis : Investigations into the optical properties of 4-BBA revealed that its absorbance changes significantly with pH variations, suggesting that it could serve as an environmental proxy for studying organic chromophores in aquatic systems . The findings emphasize the importance of understanding how such compounds behave under different environmental conditions.

- Cytochrome P450 Study : Research on CYP199A4 showed that while it efficiently catalyzes the benzylic oxidation of 4-BBA, it does not facilitate aromatic oxidation due to structural constraints. This study provides insights into enzyme-substrate interactions and the specificity of metabolic pathways involving aromatic compounds .

特性

IUPAC Name |

4-benzylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHVRPCVNPHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211047 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-86-0 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-benzylbenzoic acid generate hydroxyl radicals (•OH) in aqueous solutions?

A1: Yes, research has shown that 4-benzylbenzoic acid can act as a photosensitizer and generate •OH in aqueous solutions upon exposure to light []. This occurs through the formation of excited triplet states, which then react with water molecules to produce •OH.

Q2: How does the •OH production rate of 4-benzylbenzoic acid compare to other known •OH sources in atmospheric aerosols?

A2: Studies estimate that the •OH formation rate from 4-benzylbenzoic acid's excited triplet state in urban aerosol conditions is several orders of magnitude higher than that of nitrate or hydrogen peroxide, two commonly recognized •OH sources in the atmosphere []. This suggests that photochemical reactions involving compounds like 4-benzylbenzoic acid could be a significant, yet previously overlooked, source of •OH in aerosols.

Q3: Can 4-benzylbenzoic acid be enzymatically modified by cytochrome P450 enzymes?

A3: While the cytochrome P450 enzyme CYP199A4 can catalyze the aliphatic oxidation of similar compounds like 4-cyclohexylbenzoic acid, it primarily performs benzylic oxidation on 4-benzylbenzoic acid []. This highlights the enzyme's preference for specific chemical motifs and its limitations in catalyzing aromatic hydroxylation in this particular substrate.

Q4: How do structural modifications of 4-benzylbenzoic acid affect its interaction with cytochrome P450 enzymes?

A4: Introducing substituents on the aromatic rings of 4-benzylbenzoic acid, such as methoxy groups, can alter its binding mode within the active site of CYP199A4 []. This can influence the enzyme's ability to perform different types of oxidation reactions on the molecule. For example, replacing phenylalanine residues with leucine in the enzyme's active site through protein engineering enabled the aromatic hydroxylation of 4-phenylbenzoic acid, showcasing the impact of subtle structural changes on catalytic activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。